3-Acetamidopyridine-4-carboxylic acid

Descripción general

Descripción

3-Acetamidopyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Acetamidopyridine-4-carboxylic acid (APCA) is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antiproliferative, and anti-inflammatory effects, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

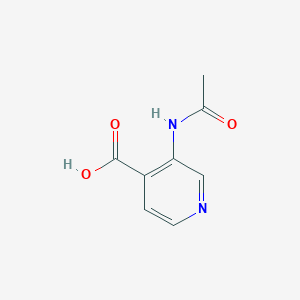

The molecular structure of this compound can be represented as follows:

This compound features an acetamido group attached to the pyridine ring, which is also substituted with a carboxylic acid group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that APCA exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

In a study by Wang et al., the compound was evaluated for its antibacterial activity against several pathogens, demonstrating notable efficacy particularly against S. aureus and E. coli . The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

Antiproliferative Activity

APCA has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies revealed that it inhibits cell growth significantly in several cancer types, including breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HeLa | 18 |

| A549 | 30 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Research indicates that the presence of the acetamido group enhances the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of APCA was assessed using a carrageenan-induced paw edema model in rats. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammation.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 20 | 30 |

| 40 | 50 |

| 60 | 70 |

Statistical analysis showed that APCA significantly reduced paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent . The underlying mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that APCA derivatives exhibited enhanced antimicrobial activity when combined with other agents, suggesting synergistic effects that could lead to more effective treatments for resistant bacterial strains .

- Cancer Treatment Potential : In a series of experiments, APCA derivatives were tested against multiple cancer cell lines, showing promising results in reducing tumor growth and enhancing apoptosis through caspase activation pathways .

- Inflammation Models : Further investigations into APCA's anti-inflammatory properties revealed that it could inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides, indicating its potential role in managing inflammatory diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Acetamidopyridine-4-carboxylic acid is recognized for its diverse biological activities, particularly in the development of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against both bacterial and fungal strains, highlighting their potential as new antibiotics .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and diabetes .

Anti-Diabetic Effects

In vitro studies have shown that derivatives of this compound inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thus demonstrating potential anti-diabetic effects by regulating blood glucose levels .

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Anti-Diabetic | α-Glucosidase inhibition |

Biochemical Research

The compound's role extends into biochemical research, where its derivatives are utilized to explore various biochemical pathways and mechanisms.

Enzyme Inhibition Studies

Research has focused on the inhibition of specific enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The interactions between these compounds and target enzymes have been elucidated through molecular docking studies .

Molecular Docking and Computational Studies

Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. These computational approaches help predict the binding affinity and efficacy of the compound against various targets .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in materials science.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific functionalities for applications in electronics and photonics .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with minimum inhibitory concentrations lower than existing antibiotics .

- Antioxidant Activity Assessment : The DPPH assay demonstrated that certain derivatives exhibited up to 90% scavenging activity at lower concentrations compared to standard antioxidants like ascorbic acid .

- Diabetes Management Research : A recent study tested the anti-diabetic effects of a synthesized derivative in diabetic rats, showing a significant reduction in blood glucose levels post-treatment compared to controls .

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The C4-carboxylic acid undergoes nucleophilic acyl substitution after activation to reactive intermediates:

-

Mechanistic Notes :

Acetamido Group Reactivity

The C3-acetamido group exhibits limited reactivity under mild conditions but can undergo hydrolysis or participate in cyclization:

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Acid Hydrolysis | HCl/H₂O, reflux | 3-Amino-4-carboxypyridine | |

| Base Hydrolysis | NaOH, heat | Pyridine-3,4-dicarboxylic acid |

-

Kinetic Stability : Amides are less reactive than esters or anhydrides due to resonance stabilization . Hydrolysis requires strong acids/bases to disrupt conjugation.

Three-Component Condensation Reactions

The carboxylic acid and acetamido groups enable participation in cascade reactions:

Example Reaction :

-

Reagents : Cyclohexylisocyanide + Aromatic aldehyde (e.g., benzaldehyde derivatives)

-

Product : 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids

-

Mechanism : Sequential nucleophilic addition and cyclization, driven by the electrophilicity of the activated carboxylic acid .

Organophosphorus-Catalyzed Dehydration

The carboxylic acid can engage in redox-active catalytic systems:

-

Catalyst : Phosphetane with bromenium oxidant/hydrosilane reductant

-

Product : 2-Amidopyridines via tandem amidation/activation

-

Key Step : Bromophosphonium intermediates dehydrate the amide to form imidoyloxypyridinium species .

Biological Activation Pathways

Analogous to fatty acid biosynthesis, the carboxylic acid may form mixed anhydrides with adenosine monophosphate (AMP) for enzymatic acyl transfer . Such processes are critical in metabolic engineering but require ATP-dependent activation.

Comparative Reactivity of Functional Groups

| Group | Reactivity (Nucleophilic Acyl Substitution) | Preferred Conditions |

|---|---|---|

| Carboxylic Acid | Moderate (requires activation) | SOCl₂, DCC, or acid catalysis |

| Acetamido Group | Low (resonance-stabilized) | Harsh hydrolysis (HCl/NaOH) |

Propiedades

IUPAC Name |

3-acetamidopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-9-3-2-6(7)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRUMUISPVSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611362 | |

| Record name | 3-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215103-12-1 | |

| Record name | 3-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.